Class-Level SDHI Antifungal Potency: Structural Differentiation from Published Lead Compounds
In the pyrazole–thiazole carboxamide SDHI series, the lead compound 6d (bearing a 4-methylphenyl substituent at the thiazole 4-position, rather than the tert-butyl group present in N-(4-(tert-butyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide) displayed an EC₅₀ of 5.11 µg/mL against Rhizoctonia cerealis, outperforming the commercial SDHI fungicide fluxapyroxad (EC₅₀ = 11.93 µg/mL) [1]. Compound 6j (EC₅₀ = 8.14 µg/mL) likewise exceeded fluxapyroxad but was approximately 60% less potent than 6d, demonstrating that even modest changes at the thiazole 4-position can alter potency by over two-fold [1]. No published EC₅₀ data exist for this specific compound; however, its tert-butyl substitution represents a structurally distinct steric and electronic environment at the thiazole 4-position relative to the more extensively studied methyl-, phenyl-, or halogen-substituted analogs in the SDHI literature [1].
| Evidence Dimension | In vitro antifungal potency (EC₅₀) against Rhizoctonia cerealis |
|---|---|
| Target Compound Data | Not yet reported in public domain |
| Comparator Or Baseline | 6d (4-methylphenyl-thiazole analog): EC₅₀ = 5.11 µg/mL; fluxapyroxad (commercial SDHI): EC₅₀ = 11.93 µg/mL; 6j (alternative analog): EC₅₀ = 8.14 µg/mL |
| Quantified Difference | N/A – data absent |
| Conditions | In vitro mycelial growth inhibition assay |
Why This Matters
The large potency spread among structurally similar analogs confirms that the thiazole 4-substituent is a critical determinant of SDHI activity, and a tert-butyl substituent constitutes a distinct chemical space that cannot be inferred by interpolation from existing data.
- [1] Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26, 205–214. View Source
